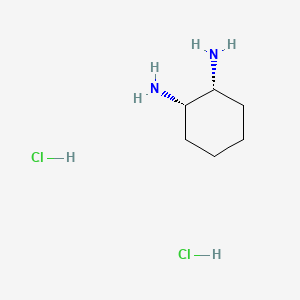

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

(1S,2R)-cyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKOZXSZLOBKGM-RUTFAPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743957 | |

| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-80-2 | |

| Record name | (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a critical chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its use, and explores its applications, particularly in the synthesis of pharmacologically active molecules.

Core Chemical and Physical Data

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a member of the chiral amine family, is the dihydrochloride salt of cis-1,2-diaminocyclohexane. Its stereospecific nature makes it an invaluable tool in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| CAS Number | 10027-80-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4] |

| Molecular Weight | 187.11 g/mol | [1][3][4] |

| Synonyms | cis-1,2-Cyclohexanediamine dihydrochloride, (1R,2S)-rel-1,2-Cyclohexanediamine dihydrochloride | [2] |

| MDL Number | MFCD19440709 | [1][3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Melting Point | 307-310 °C | [3] |

| Boiling Point | 193.6 °C at 760 mmHg | [3] |

| Density | 0.939 g/cm³ | [3] |

| Infrared Spectrum | Conforms to Structure | [3] |

| NMR | Conforms to Structure | [3] |

Experimental Protocols

The utility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is most evident in its application as a chiral ligand in asymmetric catalysis and as a starting material for the synthesis of complex molecules. Below are representative experimental protocols.

Preparation of a Chiral Catalyst for Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones and imines. (1R,2S)-Cyclohexane-1,2-diamine is a common precursor for the synthesis of the ligands used in these reactions.

Experimental Workflow:

Caption: Workflow for the preparation and use of a chiral catalyst.

Methodology:

-

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is first converted to its free base form by treatment with a suitable base, such as sodium hydroxide, followed by extraction with an organic solvent.

-

The resulting free diamine is then reacted with a suitable pro-ligand, for example, N-tosyl-1,2-diphenylethylenediamine (TsDPEN), under inert atmosphere to form the chiral ligand.

-

The synthesized ligand is purified using standard techniques like recrystallization or column chromatography.

-

The purified ligand is then coordinated to a metal precursor, such as [RuCl₂(p-cymene)]₂, in a suitable solvent to form the active chiral catalyst.

-

This catalyst is then used in the asymmetric transfer hydrogenation of a prochiral ketone or imine in the presence of a hydrogen donor, like a formic acid/triethylamine mixture, to yield the corresponding chiral alcohol or amine with high enantioselectivity.

Use as a Chiral Resolving Agent

The enantiomers of (1R,2S)-Cyclohexane-1,2-diamine can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts.

Logical Relationship Diagram:

Caption: Resolution of a racemic acid using (1R,2S)-CHDA.

Methodology:

-

A solution of the racemic acid in a suitable solvent is treated with a solution of (1R,2S)-Cyclohexane-1,2-diamine.

-

The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

The less soluble diastereomeric salt is isolated by filtration.

-

The enantiomerically pure acid is then liberated from the isolated salt by treatment with a strong acid.

-

The more soluble diastereomer can be recovered from the mother liquor and treated similarly to obtain the other enantiomer of the acid.

Applications in Drug Development

The primary application of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in drug development lies in its role as a precursor to chiral ligands for asymmetric synthesis. Many modern pharmaceuticals are chiral, and their therapeutic effects are often associated with a single enantiomer. The use of chiral catalysts derived from this diamine allows for the efficient and selective synthesis of the desired enantiomer, which is a critical aspect of drug discovery and manufacturing.

While (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride itself is not typically a pharmacologically active molecule, its derivatives are integral to the synthesis of a wide range of drugs, including anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics. The signaling pathways targeted by these drugs are diverse and depend on the final drug molecule synthesized.

Signaling Pathway Example (Illustrative):

The following diagram illustrates a generic signaling pathway that could be modulated by a drug synthesized using a catalyst derived from (1R,2S)-Cyclohexane-1,2-diamine.

Caption: Illustrative signaling pathway modulated by a chiral drug.

This guide provides a foundational understanding of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride for professionals in the fields of chemical research and drug development. Its unique stereochemistry and versatility make it an indispensable component in the synthesis of enantiomerically pure compounds.

References

- 1. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]

- 2. (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride | CAS 10027-80-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 4. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral diamine of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable building block for the synthesis of enantiomerically pure compounds. This technical guide provides an in-depth overview of its properties, synthesis via chiral resolution, and its application in asymmetric catalysis.

Core Data

The fundamental properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 187.11 g/mol | |

| Molecular Formula | C₆H₁₆Cl₂N₂ | |

| CAS Number | 10027-80-2 | |

| Appearance | Solid | [1] |

| IUPAC Name | cis-(1R,2S)-cyclohexane-1,2-diamine;dihydrochloride |

Role in Asymmetric Synthesis

(1R,2S)-Cyclohexane-1,2-diamine and its derivatives are pivotal chiral auxiliaries and ligands in asymmetric synthesis.[1] The stereochemical information embedded in the diamine is transferred during a chemical reaction to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. This is crucial in drug development, where the biological activity and safety of a pharmaceutical often depend on its specific stereoisomer.

The general workflow for the application of (1R,2S)-Cyclohexane-1,2-diamine in asymmetric catalysis is depicted below. This process typically involves the formation of a chiral catalyst, its reaction with a substrate, and subsequent product formation with high enantioselectivity.

Experimental Protocols

A critical aspect of utilizing (1R,2S)-Cyclohexane-1,2-diamine is its isolation from a mixture of isomers. The following protocol details a widely used method for the chiral resolution of a racemic mixture of 1,2-diaminocyclohexane using a chiral resolving agent, such as tartaric acid.

Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established chemical literature and provides a method to separate the enantiomers of trans-1,2-diaminocyclohexane. A similar principle can be applied to resolve the cis-isomer.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Methanol

-

4M Sodium hydroxide (NaOH) solution

-

Dichloromethane

-

Diethyl ether

Procedure:

-

Salt Formation:

-

In a suitable round bottom flask, dissolve L-(+)-tartaric acid (9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogeneous solution is obtained.[2]

-

Slowly add (±)-trans-1,2-diaminocyclohexane (19.7 mmol) to the stirred solution. The reaction is exothermic, and the temperature should be monitored.[2]

-

To the resulting solution, add glacial acetic acid (17 mmol) at a rate that keeps the temperature below 90°C.[2]

-

-

Crystallization and Isolation:

-

Cool the mixture in an ice bath for 2 hours to facilitate the crystallization of the diastereomeric salt.[3]

-

Collect the precipitate by vacuum filtration.[3]

-

Wash the filter cake with cold distilled water and then with methanol.[3]

-

Dry the solid under vacuum to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[3]

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in dichloromethane.[2]

-

Add 4M NaOH solution to the suspension and stir to liberate the free diamine.[2]

-

Extract the aqueous layer with diethyl ether.[2]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane.

-

-

Formation of the Dihydrochloride Salt:

-

The purified diamine can be converted to its dihydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol) and treating it with a stoichiometric amount of hydrochloric acid. The salt will precipitate and can be collected by filtration.

-

Applications in Drug Development

The enantiomers of 1,2-diaminocyclohexane are key components in the synthesis of various pharmaceuticals. For instance, the (1R,2R) isomer is a crucial ligand in the structure of the platinum-based anticancer drug, oxaliplatin.[4] The use of a specific enantiomer of the diamine ligand is critical for the drug's efficacy and reduced toxicity. The principles of asymmetric synthesis enabled by chiral diamines like (1R,2S)-cyclohexane-1,2-diamine are fundamental to the development of modern stereochemically pure drugs.

References

Technical Guide: Physical Properties and Applications of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. It also details experimental protocols for the determination of these properties and illustrates the compound's application in asymmetric synthesis.

Core Physical Properties

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry makes it a valuable ligand in asymmetric catalysis.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key physical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

| Property | Value | Source(s) |

| CAS Number | 10027-80-2 | [1][2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2][3] |

| Molecular Weight | 187.11 g/mol | [1][2][3] |

| Melting Point | 307-310 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water. | [4][5] |

Experimental Protocols

Melting Point Determination

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, dry sample of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

Principle: A qualitative or quantitative determination of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Procedure for Qualitative Assessment:

-

Add a small, known amount of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride to a test tube.

-

Add a small volume of the solvent (e.g., water, methanol, ethanol) to the test tube.

-

Agitate the mixture at a constant temperature.

-

Observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is sparingly soluble or insoluble.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific ¹H and ¹³C NMR spectra for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride were not found in the reviewed literature. The following is a general procedure for sample preparation.

Procedure for Sample Preparation:

-

Dissolve 5-10 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL.

-

The sample is then placed in the NMR spectrometer for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Note: An FT-IR spectrum for the specific (1R,2S)-cis isomer dihydrochloride was not found. The NIST database contains a spectrum for the trans-isomer dihydrochloride.[6]

Procedure for Solid Sample (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Applications in Asymmetric Synthesis

(1R,2S)-Cyclohexane-1,2-diamine and its derivatives are pivotal chiral ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. A prominent application is in asymmetric transfer hydrogenation of ketones to produce chiral alcohols.

Experimental Workflow for Asymmetric Transfer Hydrogenation

The following diagram illustrates a typical experimental workflow for the asymmetric transfer hydrogenation of a prochiral ketone using a catalyst derived from a chiral diamine ligand like (1R,2S)-Cyclohexane-1,2-diamine.

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Signaling Pathway in Asymmetric Catalysis

The logical relationship in utilizing chiral diamines for asymmetric synthesis involves the selection of the ligand and metal to form a specific catalyst that dictates the stereochemical outcome of the reaction.

Caption: Logical relationships in chiral diamine-mediated catalysis.

References

- 1. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]

- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane, 99% | Fisher Scientific [fishersci.ca]

- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane, 98% | Fisher Scientific [fishersci.ca]

- 6. 1,2-Cyclohexanediamine dihydrochloride, trans [webbook.nist.gov]

Navigating the Solubility Landscape of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral building block with significant applications in synthetic chemistry and drug development. A thorough understanding of its solubility is paramount for its effective use in various experimental and manufacturing processes. This technical guide provides a comprehensive overview of the solubility characteristics of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. While quantitative solubility data is not extensively available in public literature, this document outlines the standardized experimental protocols for determining solubility, presents a template for data organization, and discusses the key factors influencing the solubility of diamine dihydrochloride salts.

Introduction

(1R,2S)-Cyclohexane-1,2-diamine is a versatile chiral diamine frequently employed as a ligand in asymmetric catalysis and as a key intermediate in the synthesis of pharmaceuticals. The dihydrochloride salt is often preferred due to its crystalline nature and enhanced stability. Solubility is a critical physicochemical property that dictates its handling, reaction conditions, formulation, and bioavailability. This guide aims to equip researchers with the necessary knowledge to assess and utilize the solubility data of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

Physicochemical Properties

A summary of the known physicochemical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 10027-80-2 | [1][2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2][4] |

| Molecular Weight | 187.11 g/mol | [1][4] |

| Melting Point | 307-310 °C | [4] |

| Boiling Point | 193.6 °C at 760 mmHg | [4] |

| Appearance | Solid | [4] |

Solubility Profile

As a dihydrochloride salt of a diamine, (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is expected to exhibit significant solubility in polar protic solvents such as water, and lower solubility in non-polar organic solvents. The presence of two charged ammonium groups and two chloride counter-ions facilitates strong interactions with polar solvent molecules.

Qualitative Solubility

Based on the general principles of solubility for amine salts, a qualitative solubility profile can be inferred. The parent compound, cyclohexane-1,2-diamine, is moderately soluble in polar solvents like water due to the hydrogen bonding capacity of its amino groups, while it shows low solubility in non-polar hydrocarbons.[5] The conversion to the dihydrochloride salt dramatically increases its polarity, thereby enhancing its solubility in aqueous solutions.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in various solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Isopropanol | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| User Defined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials

-

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

-

Selected solvents (e.g., water, methanol, ethanol) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for any dilution factors:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is influenced by several factors:

-

Solvent Polarity: As a polar salt, its solubility will be highest in polar solvents capable of solvating the charged amine and chloride ions.

-

Temperature: For most solid-liquid systems, solubility increases with temperature. This relationship should be determined experimentally.

-

pH: The pH of the aqueous solution can significantly impact the solubility of amine salts. At lower pH values, the equilibrium will favor the protonated, more soluble form.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of the dihydrochloride salt may be suppressed.

Logical Relationship of Influencing Factors

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

- 1. chemhaven.org [chemhaven.org]

- 2. rheolution.com [rheolution.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

In-Depth Technical Guide: (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride (CAS No. 10027-80-2). The information is compiled for professionals in research and development who utilize this chiral building block in organic synthesis, particularly for pharmaceuticals and fine chemicals.

Chemical and Physical Properties

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a solid, chiral compound valued for its role in creating enantiomerically pure products.[1] Its stability and solubility in aqueous solutions make it a versatile reagent in various research and industrial applications.[1]

Table 1: Physical and Chemical Data for (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 10027-80-2 | [1][2] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2] |

| Molecular Weight | 187.11 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 307-310 °C | [1] |

| Boiling Point | 193.6 °C at 760 mmHg | [1] |

| Density | 0.939 g/cm³ | [1] |

| Purity | 94.5-100% | [1] |

Safety and Hazard Information

Table 2: Hazard Identification and Precautionary Statements

| Hazard Category | Statement | Source(s) |

| Hazard Statement(s) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statement(s) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

Note: The hazard and precautionary statements are based on the safety data sheet for "cis-1,2-Cyclohexanediamine dihydrochloride" and should be considered as guidance.

Experimental Protocols

Detailed experimental protocols for toxicological studies of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride are not available in the public domain. The toxicological information presented in safety data sheets for related compounds is typically a summary of results without in-depth methodological descriptions.

Safe Handling and Emergency Procedures

Based on the available safety information for related diaminocyclohexane compounds, the following protocols for safe handling and emergency response are recommended.

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[4]

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection : Wear appropriate chemical-resistant gloves and a lab coat.[3]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[3]

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

Storage

Store in a dry, sealed container in a cool, well-ventilated place.[2][4]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visualized Workflows

The following diagrams illustrate the logical flow for handling and responding to incidents involving (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

References

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride storage conditions

An In-depth Technical Guide on the Storage of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure their stability, efficacy, and safety. This guide provides a comprehensive overview of the recommended storage conditions for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a key chiral building block in organic synthesis.

Recommended Storage Conditions

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a stable solid under standard conditions, but specific precautions should be taken to maintain its integrity over time. The following table summarizes the recommended storage parameters based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | Source |

| Temperature | Room temperature | [1][2] |

| Atmosphere | Store in a dry environment.[1] Some sources recommend storing under an inert gas like nitrogen.[3][4] | |

| Container | Keep in a tightly closed container.[4][5] Amber glass is suggested to protect from light.[3] | |

| Ventilation | Store in a well-ventilated place.[4][5][6] | |

| Security | Store in a locked-up area.[6] | |

| Moisture | Protect from moisture.[2] | |

| Light | Protect from light.[3] |

Experimental Protocol for Stability Testing

To ensure the long-term stability of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride for critical applications, a stability testing protocol can be implemented. This protocol is based on general principles of pharmaceutical stability studies.

Objective: To evaluate the stability of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride under various storage conditions over a specified period.

Materials:

-

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride samples from a single batch.

-

Appropriate, tightly sealed containers (e.g., amber glass vials).

-

Controlled environment chambers capable of maintaining specific temperature and relative humidity (RH) conditions.

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR).

Methodology:

-

Initial Analysis (Time = 0):

-

Perform a complete analysis of the initial sample to determine its purity, appearance, and other relevant physical and chemical properties. This will serve as the baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the sample into the chosen containers, ensuring they are tightly sealed.

-

Place the samples in controlled environment chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[7]

-

-

-

Testing Schedule:

-

Accelerated: Pull samples at 0, 3, and 6 months.

-

Intermediate and Long-term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analysis at Each Time Point:

-

At each scheduled time point, remove a sample from each storage condition.

-

Analyze the sample for purity (e.g., using a validated stability-indicating HPLC method), appearance, and any signs of degradation.

-

-

Data Analysis and Reporting:

-

Compare the results at each time point to the initial analysis.

-

A significant change is typically defined as a failure to meet the established acceptance criteria for purity and physical properties.

-

The data will help establish the shelf-life and confirm the optimal storage conditions for the compound.

-

Logical Workflow for Chemical Storage

The following diagram illustrates a logical workflow for the proper handling and storage of a chemical reagent like (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride upon its arrival in the laboratory.

References

Spectroscopic Analysis of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Due to the limited availability of public spectral data for this specific salt, this guide presents representative data from closely related compounds, namely cis-1,2-diaminocyclohexane and its trans-dihydrochloride isomer, to infer the expected spectral characteristics. Detailed experimental protocols for acquiring NMR and IR spectra are also provided, along with a visualization of the analytical workflow.

Introduction

(1R,2S)-Cyclohexane-1,2-diamine is a chiral diamine that serves as a critical building block in the synthesis of asymmetric catalysts and pharmaceutical intermediates. The dihydrochloride salt is often used to improve the compound's stability and handling properties. Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, both ¹H and ¹³C NMR are vital for confirming the stereochemistry and the presence of the hydrochloride salt.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is expected to show distinct signals for the methine and methylene protons of the cyclohexane ring. The formation of the dihydrochloride salt will lead to a downfield shift of the protons attached to or near the nitrogen atoms due to the electron-withdrawing effect of the ammonium groups. The solvent of choice for this analysis is typically deuterium oxide (D₂O) due to the salt's solubility.

Table 1: Representative ¹H NMR Data (in D₂O)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H2 (methine) | 3.0 - 3.5 | Multiplet | - |

| H3, H6 (axial) | 1.8 - 2.2 | Multiplet | - |

| H3, H6 (equatorial) | 1.4 - 1.8 | Multiplet | - |

| H4, H5 (axial) | 1.2 - 1.6 | Multiplet | - |

| H4, H5 (equatorial) | 1.0 - 1.4 | Multiplet | - |

| NH₃⁺ | 4.5 - 5.5 | Broad Singlet | - |

Note: This is predicted data. Actual chemical shifts and coupling constants may vary.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms bonded to the nitrogen atoms (C1 and C2) will be significantly deshielded and appear at a lower field.

Table 2: Representative ¹³C NMR Data (in D₂O)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C1, C2 | 55 - 65 |

| C3, C6 | 25 - 35 |

| C4, C5 | 20 - 30 |

Note: This is predicted data. Actual chemical shifts may vary.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of diamine salts is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal or external standard (e.g., DSS for D₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, the IR spectrum will be characterized by the vibrational modes of the ammonium (NH₃⁺) and alkyl groups.

Expected IR Spectral Data

The formation of the ammonium salt from the primary amine results in characteristic changes in the IR spectrum. The N-H stretching vibrations of the NH₂ group (typically around 3300-3500 cm⁻¹) are replaced by the broader and more intense N-H stretching of the NH₃⁺ group at lower wavenumbers.

Table 3: Representative IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |

| N-H Bend (NH₃⁺) | 1500 - 1600 | Strong |

| C-H Bend | 1450 - 1470 | Medium |

Note: This is predicted data based on typical values for amine hydrochlorides.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven to remove any moisture.

-

In a clean agate mortar and pestle, grind a small amount of the (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.

-

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

In-Depth Technical Guide to the Chiral Purity of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a chiral building block, is of paramount importance in the pharmaceutical industry. Its stereochemical integrity is a critical quality attribute, directly influencing the efficacy and safety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of this compound, presents available quantitative data, and outlines detailed experimental protocols.

Core Concepts in Chiral Purity Analysis

The analysis of chiral purity, specifically the determination of enantiomeric excess (ee), is crucial for ensuring the stereochemical quality of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation challenging. The primary analytical techniques employed to overcome this challenge are chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). These methods typically rely on the formation of diastereomeric complexes, either transiently with a chiral stationary phase or chiral selector, or through pre-column derivatization with a chiral derivatizing agent.

Quantitative Data on Chiral Purity

The chiral purity of cyclohexane-1,2-diamine isomers is often reported as enantiomeric excess (ee), which is a measure of the predominance of one enantiomer over the other. A higher ee value indicates a greater purity of the desired enantiomer. The following table summarizes available quantitative data on the chiral purity of cyclohexane-1,2-diamine isomers.

| Isomer | Analytical Method | Derivatizing Agent/Chiral Selector | Enantiomeric Excess (ee%) | Reference |

| (1S,2S)-(+)-1,2-Diaminocyclohexane | Gas-Liquid Chromatography (GLC) | Not specified | 99% | [1] |

| (trans)-1,2-Diaminocyclohexane | High-Performance Liquid Chromatography (HPLC) | m-toluoyl chloride | >96% (after resolution), >99% (after recrystallization) | [2] |

Experimental Protocols for Chiral Purity Determination

Detailed and validated analytical methods are essential for the accurate determination of the chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride. Below are representative protocols for HPLC and GC, which can be adapted and optimized for this specific analyte.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful technique for separating enantiomers. For primary amines like cyclohexane-1,2-diamine, derivatization is often employed to introduce a chromophore for UV detection and to enhance chiral recognition.

Protocol: Chiral HPLC of trans-1,2-Diaminocyclohexane bis-amide derivative [2]

This protocol for the trans-isomer can be adapted for the cis-isomer.

-

Sample Preparation (Derivatization):

-

Dissolve the resolved diamine tartrate salt in a basic aqueous solution.

-

Add m-toluoyl chloride and stir vigorously to form the bis-amide derivative.

-

Extract the bis-amide derivative with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude bis-amide.

-

The product can be purified by recrystallization.

-

Dissolve the derivatized sample in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Pirkle L-Leucine).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Gas Chromatography (GC) Method

Chiral GC is another highly effective method for enantiomeric separation, particularly for volatile compounds. Derivatization is typically required to improve the volatility and chromatographic behavior of the diamine.

Protocol: General Approach for Chiral GC of Amines

This is a general protocol that would require method development for the specific analyte.

-

Sample Preparation (Derivatization):

-

Dissolve the (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride sample in a suitable solvent (e.g., dichloromethane).

-

Add a chiral derivatizing agent, such as trifluoroacetic anhydride (TFAA), to convert the enantiomers into diastereomeric amides.

-

Heat the reaction mixture if necessary to ensure complete derivatization.

-

Evaporate the solvent and excess reagent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC injection.

-

-

GC Conditions:

-

Column: Chiral capillary column (e.g., Chirasil-Val).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient may be necessary to achieve optimal separation (e.g., start at 100 °C and ramp to 200 °C).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Visualizing Key Processes and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and concepts relevant to the chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

Analytical Workflow for Chiral Purity Determination

The following diagram outlines the typical workflow for determining the enantiomeric excess of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

Caption: Analytical workflow for determining the chiral purity.

Role in Asymmetric Catalysis

(1R,2S)-Cyclohexane-1,2-diamine is a crucial ligand in asymmetric catalysis. The following diagram illustrates its role in a generic catalytic cycle.

Caption: Role of the chiral diamine in a catalytic cycle.

Impact of Chiral Purity on Drug Development

The chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride has a direct and critical impact on the final drug product.

Caption: Logical relationship between chiral purity and drug development outcome.

Conclusion

The determination of the chiral purity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a critical aspect of quality control in pharmaceutical development. This technical guide has provided an overview of the key analytical techniques, available quantitative data, and detailed experimental protocols. The use of chiral HPLC and GC, often involving derivatization, are the methods of choice for accurate enantiomeric excess determination. The illustrative diagrams further clarify the analytical workflow, the role of this chiral diamine in asymmetric catalysis, and the profound impact of its stereochemical purity on the final drug product. For researchers and scientists, the rigorous application of these analytical principles is essential for the development of safe and effective chiral drugs.

References

Synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

An in-depth technical guide on the synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is detailed below, intended for researchers, scientists, and professionals in drug development. This guide outlines a multi-step synthetic pathway, commencing from the catalytic hydrogenation of o-phenylenediamine, followed by isomer separation, chiral resolution, and concluding with the formation of the target dihydrochloride salt.

The synthesis of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a four-step process. The overall scheme begins with the reduction of o-phenylenediamine to yield a mixture of cis- and trans-1,2-diaminocyclohexane. Subsequently, the cis-isomer is separated from the trans-isomer. The racemic cis-diamine then undergoes chiral resolution to isolate the desired (1R,2S)-enantiomer. Finally, the enantiomerically pure diamine is converted to its dihydrochloride salt.

Commercial Suppliers and Technical Guide for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a critical chiral building block in modern organic synthesis and drug development. This document details its commercial availability, key technical specifications, and provides exemplary experimental protocols for its application in asymmetric catalysis.

Introduction

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a salt of the cis-isomer of 1,2-diaminocyclohexane, is a valuable chiral auxiliary and ligand precursor. Its rigid cyclohexane backbone and defined stereochemistry make it an essential component in the synthesis of a wide array of chiral ligands and organocatalysts. These, in turn, are pivotal in inducing stereoselectivity in various chemical transformations, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The dihydrochloride salt offers improved stability and handling characteristics compared to the free diamine.

Commercial Availability and Specifications

A number of chemical suppliers offer (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride (CAS No. 10027-80-2). The quality and available quantities can vary, making it essential for researchers to select a supplier that meets their specific needs. Below is a summary of offerings from several commercial vendors.

| Supplier | Purity/Grade | Available Quantities | Molecular Formula | Molecular Weight ( g/mol ) |

| MySkinRecipes | 95% | 250 mg, 1 g | C₆H₁₆Cl₂N₂ | 187.11 |

| Molbase | Varies by supplier | Inquire | C₆H₁₆Cl₂N₂ | 187.11 |

| Synblock | ≥ 98% | Inquire for bulk | C₆H₁₆Cl₂N₂ | 187.11 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

| Property | Value |

| CAS Number | 10027-80-2 |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol |

| Appearance | Solid |

| Melting Point | 307-310 °C |

| Boiling Point | 193.6 °C at 760 mmHg (of free base) |

| Density | 0.939 g/cm³ (of free base) |

| Storage | Room temperature, dry conditions |

Experimental Protocols

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride serves as a precursor for a variety of chiral ligands. Below are representative protocols for the synthesis of a chiral salen-type ligand and its application in an asymmetric catalytic reaction.

Synthesis of a Chiral Salen-type Ligand

This protocol describes the synthesis of a chiral N,N'-bis(salicylidene)-1,2-cyclohexanediamine ligand. While the detailed procedure is often described for the trans-(1R,2R) isomer, the same principles apply to the cis-(1R,2S) isomer, with an initial neutralization step to liberate the free diamine from its dihydrochloride salt.

Step 1: Liberation of the Free Diamine

-

Dissolve (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a minimal amount of water.

-

Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide or potassium carbonate) to neutralize the hydrochloric acid and precipitate the free (1R,2S)-Cyclohexane-1,2-diamine.

-

Extract the free diamine into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free diamine.

Step 2: Schiff Base Condensation

-

Dissolve the obtained (1R,2S)-Cyclohexane-1,2-diamine (1 equivalent) in ethanol or methanol.

-

To this solution, add a solution of the desired salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (2 equivalents) in the same solvent.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the chiral salen ligand will often precipitate from the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Asymmetric Henry (Nitroaldol) Reaction

Ligands derived from cis-1,2-diaminocyclohexane have been successfully employed in asymmetric Henry reactions. The following is a general protocol for such a reaction, catalyzed by a copper complex of a chiral ligand derived from (1R,2S)-Cyclohexane-1,2-diamine.

-

Catalyst Preparation: In a reaction vessel, dissolve the chiral ligand (e.g., a Schiff base or a sulfonamide derivative of (1R,2S)-cyclohexanediamine) and a copper(II) salt (e.g., Cu(OAc)₂) in a suitable solvent (e.g., ethanol or THF). Stir the mixture at room temperature to form the chiral copper catalyst complex in situ.

-

Reaction Setup: To the catalyst solution, add the aldehyde substrate and the nitroalkane.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for improved enantioselectivity) until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched nitroalkanol product.

Signaling Pathways and Logical Relationships

The utility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride lies in its role as a precursor to chiral ligands that enable asymmetric catalysis. The following diagram illustrates the logical relationship in a typical asymmetric catalytic cycle.

An In-Depth Technical Guide to the Stereochemistry of cis-1,2-Diaminocyclohexane and its Dihydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of cis-1,2-diaminocyclohexane, a versatile building block in asymmetric synthesis and coordination chemistry. While the trans-isomer has been more extensively studied, this document focuses on the unique properties and applications of the cis-diastereomer and its dihydrochloride salt.

Introduction to the Stereochemistry of 1,2-Diaminocyclohexane

1,2-Diaminocyclohexane (DACH) exists as three stereoisomers: the chiral (1R,2R) and (1S,2S) enantiomers of the trans-isomer, and the achiral mesocis-isomer. The cis-isomer possesses a plane of symmetry, rendering it achiral as a whole, despite having two stereocenters. However, derivatization of the two amino groups with different substituents can lead to chiral molecules. Furthermore, the development of conformationally locked chiral cis-1,2-diaminocyclohexane scaffolds has opened new avenues for its use in asymmetric catalysis.[1][2][3]

The dihydrochloride salt of cis-1,2-diaminocyclohexane is formed by the protonation of both amino groups. This salt form can be advantageous for purification and handling.

Synthesis and Resolution

The commercial production of 1,2-diaminocyclohexane is typically achieved through the hydrogenation of o-phenylenediamine, which results in a mixture of cis and trans isomers.[4]

Separation of cis and trans Isomers

A common method to separate the trans-isomer from a cis/trans mixture involves fractional crystallization of their salts. For instance, treatment of an aqueous solution of the isomeric mixture with sulfuric acid can lead to the precipitation of the less soluble trans-1,2-diaminocyclohexane sulfate.[5]

Synthesis and Resolution of Chiral cis-1,2-Diaminocyclohexane Derivatives

While the parent cis-1,2-diaminocyclohexane is achiral, enantiopure derivatives can be synthesized and resolved. A notable strategy involves the creation of an axially chiral, conformationally locked cis-diamine scaffold. A key step in such a synthesis is the chiral resolution of a racemic intermediate, which can be accomplished through both chemical and enzymatic methods.[1][2][3]

Experimental Protocol: Resolution of a Racemic Intermediate in the Synthesis of a Chiral cis-DACH Scaffold

The following is a generalized protocol based on the resolution of a racemic intermediate as a key step in the synthesis of an axially chiral conformationally locked cis-1,2-diamine scaffold.[1][2]

-

Esterification: The racemic intermediate, often a hydroxyl-containing precursor to the diamine, is esterified with a chiral acid (e.g., a protected amino acid or another chiral carboxylic acid) to form a mixture of diastereomeric esters.

-

Chromatographic Separation: The resulting diastereomers are separated using column chromatography on silica gel. The difference in polarity between the diastereomers allows for their isolation.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the enantiomerically pure hydroxyl-containing precursors.

-

Conversion to Diamine: The enantiopure precursors are then carried forward through subsequent synthetic steps to yield the final enantiopure cis-1,2-diaminocyclohexane derivative.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved intermediates and final products is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Spectroscopic and Chiroptical Properties

NMR Spectroscopy

The stereochemistry of 1,2-diaminocyclohexane and its derivatives can be readily assigned using ¹H and ¹³C NMR spectroscopy. The coupling constants between the protons on the carbons bearing the amino groups can provide information about their relative orientation (axial or equatorial).

Public databases provide access to the ¹³C NMR spectrum of cis-1,2-diaminocyclohexane.[6]

Chiroptical Properties

Enantiomerically pure derivatives of 1,2-diaminocyclohexane exhibit optical activity, which can be characterized by optical rotation and circular dichroism.

-

Optical Rotation: The specific rotation of (1R,2R)-(-)-1,2-diaminocyclohexane has been reported as [α]²⁰/D = -25° (c = 5 in 1 M HCl).[7] While specific optical rotation values for enantiopure cis-derivatives are less commonly reported, they can be determined experimentally for resolved compounds.

-

Circular Dichroism (CD): Vibrational Circular Dichroism (VCD) has been used to study the effects of the central metal ion and coordination number in trans-1,2-diaminocyclohexane complexes.[8] The fingerprint region of the VCD spectra is particularly sensitive to the ligand environment and the chirality of the metal center.[8] Exciton-coupled circular dichroism has also been observed in fluorescent diamide derivatives of (1R,2R)-diaminocyclohexane.

Applications in Asymmetric Catalysis

While ligands derived from trans-1,2-diaminocyclohexane are more common in asymmetric catalysis, there is growing interest in the application of chiral cis-derivatives.

Asymmetric Henry Reaction

Conformationally locked, axially chiral ligands based on cis-1,2-diaminocyclohexane have been evaluated as catalysts in the asymmetric Henry reaction. The steric and electronic properties of these ligands influence the catalytic activity and enantioselectivity of the reaction.[1][2][3] While initial studies have shown moderate enantioselectivities, optimization of the ligand structure and reaction conditions holds promise for improving the catalytic performance.[9]

Asymmetric Transfer Hydrogenation

Modular ligands derived from cis-1,2-diaminocyclohexane have been reported to give high yields and enantiomeric excesses (up to 96% ee) in the asymmetric transfer hydrogenation of ketones.[9]

Other Applications

cis-1,2-Diaminocyclohexane has been used in the synthesis of platinum complexes with high antitumor activity and as a component of multidentate ligands for the complexation of uranyl and other transition metals.[10]

Data Presentation

Table 1: Quantitative Data for Asymmetric Reactions Catalyzed by 1,2-Diaminocyclohexane Derivatives

| Reaction | Catalyst Type | Substrate | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | (R,R)-1,2-diaminocyclohexane-based Mn(I) complex | Substituted Acetophenones | up to 99 | up to 85 | [11] |

| Asymmetric Henry Reaction | Conformationally locked chiral cis-DACH derivative | Various Aldehydes | Good | Moderate | [9] |

| Asymmetric Transfer Hydrogenation | Modular cis-DACH based ligands | Ketones | High | up to 96 | [9] |

Visualizations

Stereoisomers of 1,2-Diaminocyclohexane

Caption: Stereoisomeric relationships of 1,2-diaminocyclohexane.

Experimental Workflow for Chiral Resolution

Caption: Workflow for the resolution of a chiral cis-DACH precursor.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following is a generalized catalytic cycle for the asymmetric transfer hydrogenation of a ketone, inspired by mechanisms involving diamine-metal complexes.

Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.

References

- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 2. researchgate.net [researchgate.net]

- 3. "EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]

- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 5. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 6. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solved To answer questions 2, 3 and 6, optical rotation of | Chegg.com [chegg.com]

- 8. Effects of electron configuration and coordination number on the vibrational circular dichroism spectra of metal complexes of trans-1,2-diaminocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]

- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and reactivity profile of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride (CAS No. 10027-80-2). Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for the determination of its key stability and reactivity parameters. This guide is intended to be a valuable resource for professionals in research and drug development who are working with this chiral building block.

Chemical and Physical Properties

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a solid, chiral diamine salt.[1] Its stereochemistry makes it a valuable component in asymmetric synthesis, particularly in the development of enantiomerically pure pharmaceuticals.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 10027-80-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4] |

| Molecular Weight | 187.11 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 307-310 °C | [1] |

| Boiling Point | 193.6 °C at 760 mmHg (of the free base) | [1][2] |

| Density | 0.939 g/cm³ (of the free base) | [1][2] |

| Storage | Room temperature, dry | [1] |

Stability Profile

While specific quantitative stability data for (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is not extensively documented, general stability characteristics can be inferred from data on related compounds and the parent amine. The free diamine is known to be air-sensitive.[5] As a dihydrochloride salt, it is expected to be more stable than the free base. However, careful handling and storage are recommended.

The high melting point of 307-310 °C suggests good thermal stability in the solid state.[1] However, like many amine salts, it is expected to decompose at elevated temperatures. Thermal decomposition may lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.

The hygroscopic nature of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride has not been quantitatively reported. As a salt, it has the potential to absorb moisture from the atmosphere. The extent of its hygroscopicity is a critical parameter in pharmaceutical development as moisture uptake can affect the physical and chemical stability of the compound and its formulations.

In aqueous solutions, the stability of the compound will be pH-dependent. As a salt of a weak base and a strong acid, it is expected to be stable in acidic to neutral solutions. In basic conditions, the free diamine will be liberated, which is known to be less stable and air-sensitive.

Reactivity Profile

The reactivity of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is primarily governed by the two primary amine groups.

-

Reactivity with Bases: Strong bases will deprotonate the ammonium groups to yield the free (1R,2S)-cyclohexane-1,2-diamine.

-

Incompatible Materials: It is expected to be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.

Experimental Protocols

To assist researchers in determining the specific stability and reactivity parameters of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, the following detailed experimental protocols are provided.

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Objective: To quantify the moisture sorption and desorption characteristics of the compound at various relative humidity (RH) levels.

Methodology:

-

Calibrate the Dynamic Vapor Sorption (DVS) instrument.

-

Accurately weigh approximately 10 mg of the sample onto the DVS sample pan.

-

Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

-

Execute a pre-defined humidity program, typically starting from 0% RH and incrementally increasing to 90% RH in steps of 10% RH.

-

At each RH step, allow the sample to equilibrate until a constant weight is recorded.

-

After reaching the maximum RH, perform a desorption cycle by incrementally decreasing the RH back to 0%.

-

Plot the change in mass versus RH to generate sorption and desorption isotherms.

-

Classify the hygroscopicity based on the percentage of water uptake at a specified RH (e.g., 80% RH).

Objective: To assess the chemical stability of the compound in aqueous solutions at different pH values over time.

Methodology:

-

Prepare a series of buffer solutions covering a pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9, and 12).

-

Prepare a stock solution of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in a suitable solvent (e.g., water or a co-solvent system).

-

Spike a known concentration of the stock solution into each buffer solution to achieve a final desired concentration.

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect them from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

-

Quench any degradation by appropriate means if necessary (e.g., neutralization or dilution).

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of the parent compound and identify any degradation products.

-

Calculate the degradation rate at each pH and determine the pH-rate profile.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and reactivity assessment of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride.

Caption: General workflow for the stability assessment of a pharmaceutical salt.

Caption: Key reactivity relationships for the subject compound.

Conclusion

(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is a chiral building block with significant potential in pharmaceutical development. While its physical properties are partially documented, a comprehensive, quantitative understanding of its stability and reactivity is crucial for its effective application. This guide has summarized the available information and provided detailed experimental protocols to enable researchers to thoroughly characterize this compound. The provided workflows and relationship diagrams serve as a conceptual framework for a systematic approach to stability and reactivity testing. Further studies are encouraged to populate the literature with specific data for this important molecule.

References

- 1. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]

- 2. (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride | CAS 10027-80-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]

- 4. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2R)-(-)-1,2-Diaminocyclohexane CAS#: 20439-47-8 [m.chemicalbook.com]

Methodological & Application

Asymmetric Synthesis Utilizing (1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-Cyclohexane-1,2-diamine, the cis-isomer of the well-known 1,2-diaminocyclohexane (DACH) scaffold, is a valuable chiral building block in asymmetric synthesis. While less ubiquitous in the literature than its trans-counterparts, ligands derived from cis-DACH offer unique stereochemical environments for catalysts, enabling high enantioselectivity in a variety of important organic transformations. This document provides detailed application notes and experimental protocols for the use of catalysts derived from (1R,2S)-Cyclohexane-1,2-diamine in asymmetric synthesis, with a focus on applications relevant to pharmaceutical and fine chemical production.

Application Note 1: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces enantioenriched β-nitro alcohols, which are versatile precursors to chiral amino alcohols and other key intermediates in drug synthesis. Copper(II) complexes of chiral ligands derived from (1R,2S)-Cyclohexane-1,2-diamine have been shown to be effective catalysts for this transformation.

The use of a conformationally locked, axially chiral ligand synthesized from (1R,2S)-cyclohexanediamine allows for the creation of a well-defined chiral pocket around the copper center. This steric arrangement dictates the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde, leading to high enantiomeric excess in the product.

Quantitative Data Summary: Asymmetric Henry Reaction

| Entry | Aldehyde Substrate | Ligand | Yield (%) | ee (%) |

| 1 | Benzaldehyde | L1 | >95 | 58 |

| 2 | 4-Nitrobenzaldehyde | L1 | >95 | 67 |

| 3 | 4-Chlorobenzaldehyde | L1 | >95 | 60 |

| 4 | 2-Naphthaldehyde | L1 | >95 | 78 |

Data extracted from studies on conformationally locked ligands derived from cis-1,2-diaminocyclohexane. L1 refers to a specific axially chiral secondary diamine ligand derived from (1R,2S)-cyclohexanediamine.

Experimental Protocol: Asymmetric Henry Reaction

Materials:

-

(1R,2S)-Cyclohexane-1,2-diamine-derived chiral ligand (e.g., L1)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aldehyde (e.g., benzaldehyde)

-

Nitromethane

-

Ethanol (anhydrous)

-

Triethylamine (NEt₃)

Procedure:

-

Catalyst Formation: In a dry reaction vial under an inert atmosphere, dissolve the (1R,2S)-cyclohexanediamine-derived ligand (0.025 mmol) and Cu(OAc)₂·H₂O (0.025 mmol) in anhydrous ethanol (1.0 mL). Stir the mixture at room temperature for 1 hour to form the chiral copper complex.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).

-

Addition of Reactants: To the cooled catalyst solution, add the aldehyde (0.5 mmol), followed by nitromethane (5.0 mmol), and finally triethylamine (0.05 mmol).

-

Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M aqueous HCl. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the enantiomeric excess of the purified β-nitro alcohol by chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Cycle for the Asymmetric Henry Reaction

Caption: Proposed catalytic cycle for the Copper-diamine catalyzed asymmetric Henry reaction.

Application Note 2: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. It offers a safer and more practical alternative to high-pressure hydrogenation. Ruthenium(II) complexes with chiral diamine ligands are benchmark catalysts for this transformation. Ligands derived from (1R,2S)-Cyclohexane-1,2-diamine can be employed to create efficient catalysts for the ATH of aromatic ketones.